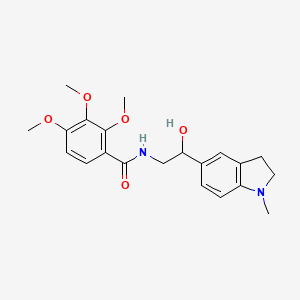

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide

Description

The compound N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide is a benzamide derivative featuring a 2,3,4-trimethoxy-substituted aromatic ring linked via a hydroxyethyl chain to a 1-methylindolin-5-yl moiety. This article compares its structural, synthetic, and functional attributes with analogous compounds documented in the literature.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,3,4-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5/c1-23-10-9-13-11-14(5-7-16(13)23)17(24)12-22-21(25)15-6-8-18(26-2)20(28-4)19(15)27-3/h5-8,11,17,24H,9-10,12H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUUKYMJMCDBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the indoline core. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms are employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide is used to study the role of ALK in cellular signaling pathways. It helps in understanding the mechanisms of cancer progression and identifying potential therapeutic targets.

Medicine: The primary application of this compound is in medicine, where it serves as an ALK inhibitor for the treatment of cancers such as non-small cell lung cancer (NSCLC). Its ability to selectively inhibit ALK makes it a valuable drug in targeted cancer therapy.

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it suitable for creating innovative products that can address various challenges in these fields.

Mechanism of Action

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide exerts its effects by selectively inhibiting the activity of ALK. By binding to the ATP-binding site of the ALK enzyme, it prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival.

Molecular Targets and Pathways Involved: The primary molecular target of this compound is the ALK receptor tyrosine kinase. The pathways involved include the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, and the RAS/RAF/MEK/ERK pathway, which regulates cell proliferation and differentiation.

Comparison with Similar Compounds

Key Differences :

Physicochemical Properties:

Spectroscopic Insights :

Target Compound Hypotheses :

- Anticancer Activity : Methoxybenzamides are common in tubulin inhibitors (e.g., combretastatin analogs), with substituent positioning critical for efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with coupling 1-methylindolin-5-amine derivatives with activated carboxylic acid intermediates (e.g., 2,3,4-trimethoxybenzoyl chloride). Key steps include:

- Amide bond formation : Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen .

- Hydroxyethyl group introduction : Reduction of ketone intermediates with NaBH₄ or LiAlH₄, monitored by TLC .

- Purification : Preparative HPLC or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity, verified by ¹H/¹³C NMR .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Key techniques :

- NMR spectroscopy : Assign methoxy (δ 3.7–3.9 ppm) and indoline/aromatic proton signals (δ 6.5–7.9 ppm) to confirm regiochemistry .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry and hydrogen-bonding networks .

Q. What in vitro assays are recommended to assess preliminary biological activity?

- Screening protocols :

- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or hydrolases (e.g., 10–100 µM range) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

- Approach :

- Methoxy group modulation : Compare activity of 2,3,4-trimethoxy vs. mono/demethoxy analogs to determine steric/electronic effects on target binding .

- Indoline substitution : Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to evaluate steric hindrance impacts on potency .

- Hydroxyethyl linker : Test ester or ether derivatives to enhance metabolic stability .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values across assays)?

- Troubleshooting :

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .

- Computational docking : Validate binding poses with AutoDock Vina or Schrödinger Suite to explain selectivity discrepancies .

Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?

- Methods :

- LogP optimization : Introduce polar groups (e.g., -SO₂NH₂) to reduce lipophilicity (calculated via ChemAxon) .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolic hotspots .

Q. How is X-ray crystallography applied to study ligand-target complexes?

- Protocol :

- Co-crystallization : Soak purified protein (e.g., kinase domain) with 1–5 mM compound in crystallization buffer (PEG 3350, pH 7.5) .

- Data refinement : Use SHELXL for high-resolution (<2.0 Å) structure determination, focusing on hydrogen bonds with key residues (e.g., hinge region) .

Q. What computational tools predict binding affinity and toxicity profiles?

- Tools :

- Molecular dynamics : GROMACS for simulating ligand-receptor interactions over 100-ns trajectories .

- Toxicity prediction : ADMETlab 2.0 to assess hepatotoxicity and hERG channel inhibition risks .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.